Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate
Description
Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate is a bicyclic organic compound featuring a seven-membered cycloheptane ring fused to a 1,3-thiazole heterocycle, with a methyl ester group at the bridgehead position. The thiazole moiety is a five-membered aromatic ring containing sulfur and nitrogen, which is known to confer diverse biological activities and chemical reactivity. This compound’s structural complexity and functional groups make it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. The following analysis draws comparisons with structurally or functionally related compounds from the literature.
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-15-11(14)12(10-13-8-9-16-10)6-4-2-3-5-7-12/h8-9H,2-7H2,1H3 |
InChI Key |
YUKFSYPPKFDBOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCCC1)C2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Coupling and Cyclization Techniques
- Multi-step coupling reactions involving carboxylic acid chlorides derived from cycloheptane carboxylic acids and thiazole amines have been reported.
- Cyclization reactions may be employed to form fused ring systems related to the target compound, which can then be selectively opened or modified to yield this compound.
- Use of coupling agents such as N,N'-diisopropylethylamine (DIPEA) facilitates amide bond formation and related coupling steps.
Purification and Isolation
- After synthesis, the product is typically purified by:
- Extraction with dichloromethane or ethyl acetate.
- Washing with water and brine to remove impurities.
- Drying over anhydrous sodium sulfate.
- Concentration under reduced pressure.
- Recrystallization from solvents such as acetonitrile or ethyl acetate/hexanes mixtures to obtain high-purity crystalline material.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cycloheptanone activation | POCl3, DMF | 0–25 °C | 1–2 h | High | Formation of chlorinated intermediate |
| Oxime formation | Hydroxylamine hydrochloride, NMP | Reflux | Several hours | Moderate | Conversion to oxime derivative |
| Coupling with ethyl thioglycolate | K2CO3, MeOH/THF mixture | Room temp to reflux | 3–6 h | Moderate | Formation of ethyl carboxylate intermediate |
| Esterification/methylation | Methanol, KOH or acid catalyst | 0–30 °C | 1–3 h | High | Conversion to methyl ester |
| Purification | Extraction, recrystallization | Ambient to cooling | Variable | >95 purity | Final product isolation |
Analytical Characterization
- NMR Spectroscopy : Confirms the presence of the thiazole ring, cycloheptane protons, and methyl ester group.
- Mass Spectrometry : Molecular ion peak at m/z corresponding to 239.34 g/mol.
- HPLC Purity : Typically >99% after recrystallization.
- Melting Point : Consistent with literature values for crystalline methyl esters of this type.
Summary and Research Insights
- The preparation of this compound involves classical organic synthesis techniques including activation of cycloheptanone derivatives, nucleophilic substitution with thiazole-containing nucleophiles, and esterification.
- Reaction optimization focuses on solvent choice, temperature control, and purification steps to maximize yield and purity.
- The thiazole moiety’s incorporation is critical for the compound’s potential biological activities, which are under ongoing research.
- The synthetic routes reviewed are consistent with those used for related thiazole derivatives and cycloheptane carboxylates in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiazole Derivatives
Core Structural Variations
- Cycloheptane vs. Smaller Rings: Unlike simpler thiazole derivatives (e.g., 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl from ), which feature a six-membered dihydrothiazole ring, the target compound incorporates a larger cycloheptane ring. This difference may influence conformational flexibility, solubility, and intermolecular interactions .
- Substituent Diversity: The compound listed in (1-4-[(2-cyanoethyl)thiomethyl]thiazol-2-ylguanidine) has a guanidine group attached to the thiazole, whereas the target compound features a cycloheptane-carboxylate.
Table 1: Structural Comparison of Thiazole Derivatives
Efficiency and Scalability
The one-pot approach in is noted for its efficiency in constructing complex thiazole frameworks, which may contrast with multi-step protocols required for cycloheptane-thiazole systems. Larger rings like cycloheptane often demand rigorous optimization of reaction conditions to avoid side products.
Material Science Potential
The ester and thiazole groups in the target compound may facilitate coordination chemistry or polymer formation, though direct evidence is lacking.
Biological Activity
Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.34 g/mol . The compound features a cycloheptane ring fused with a thiazole moiety, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring followed by cyclization with the cycloheptane framework. Various synthetic routes have been explored to optimize yield and purity while allowing for the introduction of different substituents that may enhance biological activity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In studies assessing its efficacy against Mycobacterium tuberculosis (M. tb), analogs of thiazole-containing compounds demonstrated significant activity against both drug-sensitive and multidrug-resistant strains. For instance, related compounds exhibited minimum inhibitory concentrations (MICs) comparable to first-line anti-TB drugs like ethambutol .
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives have been reported to exhibit IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7. The presence of electron-donating groups on the thiazole ring was found to enhance cytotoxicity, highlighting the importance of structural modifications in developing effective antitumor agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Cisplatin | MCF-7 | 13.3 ± 0.61 |
| Thiazole derivative 4b | MCF-7 | 10.2 ± 0.7 |
Structure-Activity Relationship (SAR)
The SAR analyses indicate that modifications to the thiazole ring and cycloheptane structure significantly influence biological activity. Key findings include:
- Electron-donating groups : The introduction of methyl groups at specific positions on the thiazole ring enhances cytotoxic activity.
- Substituent variations : Different substituents on the cycloheptane or thiazole can lead to distinct biological profiles, emphasizing the need for systematic exploration of analogs .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various thiazole derivatives, including this compound. These investigations often employ molecular docking studies to predict interactions with biological targets such as enzymes and receptors involved in disease mechanisms.
For instance, one study highlighted that specific thiazole derivatives inhibited key pathways in cancer cell proliferation, demonstrating their potential as therapeutic agents . Another investigation into antimicrobial activity revealed that certain structural modifications led to enhanced efficacy against resistant bacterial strains .
Q & A
Q. What are the established synthetic routes for Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate?
The compound can be synthesized via [3+2] cycloaddition or nucleophilic substitution. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for introducing heterocyclic moieties like thiazole. A typical protocol involves reacting a cycloheptane-derived alkyne with a thiazole-containing azide in a THF/water mixture with CuSO₄·5H₂O and sodium ascorbate as catalysts (1:1.3 molar ratio, 50°C, 16 hours). Post-reaction purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) ensures high purity .
Q. How is the structural integrity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., dichloromethane/ether). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (v.2018/3) ensures precision. Key parameters include R-factor (<0.05), bond length accuracy (±0.002 Å), and anisotropic displacement parameters for non-H atoms. ORTEP-III is used for thermal ellipsoid visualization .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
Reaction optimization involves:
- Catalyst screening : Ruthenium complexes (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) may enhance regioselectivity for thiazole incorporation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of cycloheptane intermediates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yield . Post-synthesis, centrifugal partition chromatography (CPC) can replace silica-based methods to minimize product loss .
Q. What conformational analyses are critical for understanding its reactivity?
The cycloheptane ring adopts a boat or chair conformation, influencing steric interactions with the thiazole substituent. SC-XRD data reveal:
Q. How should conflicting bioactivity data from different studies be resolved?
Contradictions often arise from:
- Purity discrepancies : Validate via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (δ 1.3–3.1 ppm for cycloheptane protons) .
- Stereochemical variability : Chiral HPLC (e.g., Chiralpak IA) confirms enantiomeric excess if asymmetric synthesis is employed .
Q. What methodologies assess its thermal stability for long-term storage?
Thermogravimetric analysis (TGA) under N₂ (10°C/min) identifies decomposition onset (>200°C). Differential scanning calorimetry (DSC) detects glass transitions (Tg) or polymorphic changes. Store at –20°C in amber vials with molecular sieves to prevent hydrolysis of the ester group .
Q. How can computational tools predict its interaction with biological targets?
Molecular docking (AutoDock Vina) against thiazole-binding enzymes (e.g., tyrosine kinases) uses:
- Ligand preparation : Optimize 3D geometry with Avogadro (MMFF94 force field).
- Binding affinity scoring : Focus on hydrogen bonds (thiazole N–H⋯O) and π-π stacking (cycloheptane-thiazole) .
Methodological Notes
- Crystallography : Use SIR97 for direct methods in phase determination and SHELXPRO for macromolecular refinement .
- Synthesis : Monitor reactions in situ via FTIR (C=O stretch at ~1700 cm⁻¹) to track ester formation .
- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) with CCDC number cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
